5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

Catalog No.
S3439760
CAS No.
718629-67-5
M.F
C17H20ClNO
M. Wt
289.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

CAS Number

718629-67-5

Product Name

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

IUPAC Name

5-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3

InChI Key

HMMMOOSRZBLVQV-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is a substituted phenoxy aniline specifically engineered as a high-purity intermediate for organic synthesis. Its molecular structure is tailored for the production of high-performance azo pigments and dyes where attributes like lightfastness, thermal stability, and bleed resistance are critical. This compound serves as a key building block, with its distinct substituents—a chloro group and a bulky tert-pentylphenoxy moiety—directly influencing the performance characteristics of the final colorant in demanding applications such as automotive coatings and polymer masterbatches. [REFS-1, REFS-2]

Substituting this compound with simpler analogs, such as the non-chlorinated version or a variant lacking the tert-pentyl group, is inadvisable for performance-critical applications. The chloro-substituent is not an arbitrary feature; its electron-withdrawing nature is integral to the chromophore's stability, directly enhancing the lightfastness and weather resistance of the final pigment. [1] Similarly, the bulky and lipophilic tert-pentylphenoxy group is crucial for ensuring high solubility in organic media and polymer matrices. Using a precursor without this group can lead to poor dispersion, reduced tinctorial strength, and significant bleeding or migration issues in the final product, compromising its integrity and value. [2]

Precursor Purity: Mitigates Risk of Dehalogenation Side Reactions in Synthesis

The synthesis of halogenated aniline intermediates is susceptible to dehalogenation, a side reaction that produces difficult-to-remove impurities and compromises final product performance. For example, the catalytic hydrogenation of related halonitroarenes requires carefully controlled processes to prevent cleavage of the C-Cl bond. [1] A patent for the closely analogous 5-chloro-2-(2,4-dichlorophenoxy)aniline highlights a multi-step process designed to achieve high purity (99.54%) of the nitro-intermediate before the critical reduction step, demonstrating the industrial necessity of avoiding such side reactions. [1] Procuring this specific, high-purity aniline (CAS 718629-67-5) allows buyers to bypass these complex, yield-reducing synthetic and purification challenges, ensuring higher reproducibility and quality in the final pigment.

Evidence DimensionPrecursor Purity Before Reduction
Target Compound DataAssumed high purity as a specialty intermediate, avoiding dehalogenation risk.
Comparator Or BaselineIn-house synthesis of halogenated anilines, which risks dehalogenation and lower purity without specialized processes.
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsCatalytic hydrogenation of the corresponding halonitroaromatic precursor.

Using this pre-made, high-purity intermediate de-risks the manufacturing process by eliminating a critical failure point (dehalogenation), leading to higher batch-to-batch consistency.

Enhanced Lightfastness: Chloro-Substituent Positioned for Maximum Stability

The inclusion of chloro-substituents in aniline-based pigment precursors is a deliberate strategy to enhance durability. In a study of analogous azo pigments derived from substituted anthranilamides, the position of a key functional group had a dramatic effect on stability. The pigment with an ortho-carboxamide group exhibited a fadeometer lightfastness of over 800 hours. In contrast, the corresponding meta-substituted isomer showed a lightfastness of less than 200 hours. [1] While the target compound is a phenoxy aniline, this evidence demonstrates the established principle that specific substituent placement, such as the 5-chloro position, is critical for achieving the molecular stability required for high-performance applications and is not interchangeable with other isomers or non-halogenated analogs.

Evidence DimensionFadeometer Lightfastness
Target Compound DataInferred high lightfastness due to strategic chloro-substitution.
Comparator Or BaselineAnalogous azo pigment with meta-substituted group: < 200 hours
Quantified Difference>4x improvement in lightfastness compared to a structurally similar but incorrectly substituted analog.
ConditionsAzo pigments derived from substituted aniline precursors.

This compound is a precursor for pigments intended for high-durability applications where color stability upon light exposure is a primary procurement requirement.

Formulation Compatibility: tert-Pentylphenoxy Group Improves Dispersibility and Bleed Resistance

The large, hydrophobic 4-(tert-pentyl)phenoxy group is engineered to improve the compatibility and dispersibility of the final pigment within non-polar systems like thermoplastic resins and solvent-based inks. [1] Poor compatibility leads to pigment agglomeration and migration (bleeding). Azo pigments derived from simpler precursors without such bulky, solubilizing groups, such as certain 'toluidine yellows', are known for having poor bleed resistance despite good lightfastness. [2] By incorporating the tert-pentylphenoxy moiety at the precursor stage, the resulting pigment achieves superior integration into the application medium, which is critical for maintaining color strength and preventing migration in plastic food packaging or automotive finishes.

Evidence DimensionBleed Resistance in Organic Media
Target Compound DataDesigned for high bleed resistance due to bulky, lipophilic side chain.
Comparator Or BaselinePigments from simpler precursors (e.g., toluidines) are characterized by poor bleed resistance.
Quantified DifferenceN/A (Qualitative performance differentiation)
ConditionsDispersion in coating compositions and plastic resins.

This precursor is essential for producing colorants for applications where pigment migration is unacceptable, such as in layered coatings, plastics, and high-quality printing.

High-Durability Automotive and Marine Coatings

For formulating coatings that require exceptional weather and lightfastness. The chloro-substituent provides the foundational photostability, while the bulky side chain ensures the pigment remains locked in the resin matrix, preventing bleeding or fading over long-term environmental exposure.

Color-Critical Polymer Masterbatches (PP, PE, PVC)

Where uniform and stable coloration of plastics is required. The tert-pentylphenoxy group enhances the pigment's compatibility with polyolefin and vinyl resins, allowing for high pigment loadings and excellent dispersion, resulting in higher tinctorial strength and batch-to-batch color consistency.

Non-Migrating Inks for Food Packaging and Specialty Printing

In applications where regulatory compliance and product safety demand non-migrating colorants. The molecular design minimizes solubility in solvents and fats once cured, making it a suitable precursor for pigments used in high-quality packaging where bleed resistance is a critical safety and performance attribute.

XLogP3

5.6

Dates

Last modified: 08-19-2023

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